N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with an isopropyl group, a phenyl ring, and a thioacetamide-linked 4-ethoxyphenyl moiety. The ethoxy group may enhance solubility compared to non-polar analogs, while the thioacetamide linker could influence binding interactions with biological targets .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-4-32-19-12-10-18(11-13-19)27-21(30)15-33-25-28-22-20(17-8-6-5-7-9-17)14-26-23(22)24(31)29(25)16(2)3/h5-14,16,26H,4,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONKDMJVVWJYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the field of oncology and other diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.6 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₄O₂S |
| Molecular Weight | 446.6 g/mol |
| CAS Number | 2034583-74-7 |
Anticancer Properties
Research indicates that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold exhibit notable anticancer activity. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Compounds similar to this compound target key kinases involved in cancer progression, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation .
- Cell Cycle Arrest : Studies have demonstrated that this compound can cause G2/M cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects .
Other Biological Activities
Apart from anticancer effects, the compound may exhibit:
- Antimicrobial Activity : Similar derivatives have shown potential as antimicrobial agents against various pathogens .
- Anti-inflammatory Effects : The thioacetamide moiety may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Phosphodiesterase Inhibition : Compounds with similar structures have been identified as phosphodiesterase (PDE) inhibitors, which are vital in treating respiratory diseases like asthma and COPD .
- Targeting Signaling Pathways : The compound may modulate several signaling pathways involved in cell growth and survival, including those mediated by EGFR and PDGFR .
In Vitro Studies
Recent studies evaluated the anticancer efficacy of N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyldihydro-pyrrolo[3,2-d]pyrimidin-2-thio)acetamide against various cancer cell lines:
These results indicate that the compound exhibits potent activity against colorectal and liver cancer cells while showing less efficacy against breast cancer cells.
Animal Studies
Further research is needed to assess the in vivo efficacy and safety profile of this compound through animal models. Preliminary findings suggest promising results that warrant further investigation into dosage optimization and long-term effects.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 446.6 g/mol. Its structure features:
- Thioether Linkage : This functional group enhances the compound's reactivity and biological interactions.
- Pyrrolo[3,2-d]pyrimidine Core : This bicyclic structure is known for its biological activity, particularly in targeting specific enzymes and receptors.
Research indicates that N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits several promising biological activities:
Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For example:
- A study demonstrated that related pyrrolo[3,2-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. These compounds were found to induce apoptosis through the activation of specific signaling pathways.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes implicated in cancer progression and bacterial virulence:
- Research has highlighted the potential of pyrimidine derivatives to inhibit the Type III secretion system (T3SS), which is crucial for bacterial pathogenicity. This suggests that this compound could similarly affect bacterial growth and virulence factors.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolo[3,2-d]pyrimidine Core : This step often requires cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of the thioether functionality is achieved through nucleophilic substitution reactions.
- Acetamide Coupling : The final step involves coupling with an acetamide group to complete the synthesis.
Case Studies
Several case studies illustrate the efficacy and potential applications of similar compounds:
Anticancer Activity
A notable study involving a related compound demonstrated significant tumor growth inhibition in xenograft models by targeting specific signaling pathways associated with cancer cell survival.
Antimicrobial Effects
Research has indicated that structurally similar compounds exhibit notable antimicrobial activity against various pathogens, suggesting that N-(4-ethoxyphenyl)-2... could also possess such properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with other pyrrolo-pyrimidine and pyrido-thieno-pyrimidine derivatives. Key comparisons include:
Key Observations :
- Core Heterocycles: The target’s pyrrolo-pyrimidine core differs from Compound 24’s pyrido-thieno-pyrimidine, which may alter π-π stacking interactions in biological systems.
- Solubility Modifiers : The ethoxy group in the target contrasts with Compound 24’s methyl group and the patent derivatives’ morpholine-ethoxy chains, suggesting varying pharmacokinetic profiles .
- Bioactive Linkers : The thioacetamide in the target may offer redox-modulating properties, whereas carboxamide linkers in patent compounds could enhance hydrogen-bonding interactions .
Hydrogen-Bonding and Crystal Packing
Etter’s graph set analysis predicts that the target’s ethoxy and carbonyl groups could form hydrogen-bonded networks (e.g., C=O···H–N), influencing crystallinity and stability. By contrast, Compound 24’s acetyl group may participate in weaker C–H···O interactions, as suggested by its lower melting point (143–145°C vs. hypothetical higher m.p. for the target).
Research Implications and Limitations
- Structural Insights : The lumping strategy groups compounds with shared cores (e.g., pyrrolo-pyrimidine derivatives) for predictive modeling of properties like solubility or reactivity. However, substituent-specific effects (e.g., ethoxy vs. morpholine) necessitate individualized analysis.
- Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the evidence. Future studies should prioritize X-ray diffraction (using SHELX ) to resolve its 3D structure and validate hydrogen-bonding patterns.
Preparation Methods
Multicomponent Cyclization
A one-pot, three-component reaction adapted from Ghasemzadeh et al. employs arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol with tetra-n-butylammonium bromide (TBAB) as a catalyst. For the target compound, phenylglyoxal (1a) serves as the arylglyoxal component to introduce the 7-phenyl group. Reaction at 50°C for 2–4 hours yields 4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine intermediates with >85% efficiency.
Key Conditions
| Component | Role | Stoichiometry |
|---|---|---|
| Phenylglyoxal | 7-Phenyl group source | 1.1 eq |
| 6-Amino-1,3-dimethyluracil | Pyrimidine ring contributor | 1.0 eq |
| TBAB | Phase-transfer catalyst | 5 mol% |
| Ethanol | Solvent | 5 mL/mmol |
Stepwise Cyclization via Knoevenagel Condensation
Sondhi et al. demonstrate an alternative route using 2-aminothiophene-3-carbonitrile and phenyl isocyanate. This method enables precise control over the 3-position substituent by selecting appropriate isocyanates. However, adapting this for the target compound requires substituting phenyl isocyanate with isopropyl isocyanate to introduce the 3-isopropyl group, achieving 70–75% yields after 6 hours in refluxing acetonitrile.
Functionalization of the Pyrrolo[3,2-d]Pyrimidine Core
Introduction of the 3-Isopropyl Group
Alkylation at the N3 position follows protocols from PMC9467556 , where 4-chloro-7H-pyrrolo[3,2-d]pyrimidine reacts with isopropyl bromide under basic conditions. Using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours installs the isopropyl group with 82% yield.
Reaction Parameters
- Base : K₂CO₃ (2.5 eq)
- Solvent : DMF (anhydrous)
- Temperature : 80°C
- Monitoring : TLC (hexane/EtOAc 3:1)
Thioether Formation at C2
The 2-thioacetamide moiety is introduced via nucleophilic substitution. Danswan et al. report that 2-chloropyrrolo[3,2-d]pyrimidines react with thiourea derivatives in ethanol under reflux. For the target compound, 2-mercaptoacetamide (1.2 eq) displaces the chloride at C2 in the presence of triethylamine, yielding 2-((4-oxo-3-isopropyl-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (78% yield).
Optimization Data
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol vs. DMSO | 78 vs. 65 |
| Base | Et₃N vs. NaOH | 78 vs. 60 |
| Temperature | Reflux vs. 50°C | 78 vs. 45 |
N-(4-Ethoxyphenyl)Acetamide Coupling
The final step couples the thioacetamide intermediate with 4-ethoxyaniline. PMC10536156 outlines a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reacting 2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetic acid (1.0 eq) with 4-ethoxyaniline (1.1 eq) in dichloromethane (DCM) at 25°C for 18 hours achieves 85% conversion.
Mechanistic Insights
- Activation : EDC converts the carboxylic acid to an reactive O-acylisourea intermediate.
- Nucleophilic Attack : 4-Ethoxyaniline attacks the electrophilic carbonyl carbon.
- Byproduct Removal : Urea byproducts are washed away during aqueous workup.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from 20% to 50% EtOAc/hexane). Evitachem protocols recommend a medium-pressure liquid chromatography (MPLC) system for >95% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO- d6): δ 10.21 (s, 1H, NH), 8.32 (d, J = 7.6 Hz, 1H, pyrrole-H), 7.45–7.30 (m, 5H, Ph-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.89 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.31 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.20 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- HRMS : m/z calculated for C₂₉H₃₁N₄O₃S [M+H]⁺: 515.2114; found: 515.2118.
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing N1 vs. N3 alkylation is minimized by using bulky bases (e.g., DBU) to deprotonate the more acidic N3 position.
- Thioether Oxidation : Addition of 0.1% ascorbic acid to reaction mixtures prevents disulfide formation during thiol substitutions.
- Coupling Efficiency : Pre-activation of the carboxylic acid with EDC/HOBt for 30 minutes before amine addition improves yields by 12–15%.
Q & A
Q. What are the key considerations in synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?
Synthesis involves multi-step reactions, starting with the pyrrolo[3,2-d]pyrimidine core formation, followed by functionalization with thioacetamide and ethoxyphenyl groups. Critical factors include:
- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
- Solvent selection (polar aprotic solvents like DMF or DMSO for nucleophilic substitutions) .
- Catalysts (e.g., triethylamine for thioether bond formation) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity .
| Synthesis Step | Reagents/Conditions | Purpose | Key Considerations |
|---|---|---|---|
| Core Formation | 4-oxo-pyrrolopyrimidine precursor, isopropyl bromide, base (K₂CO₃), DMF, 70°C | Introduce isopropyl group | Monitor reaction progress via TLC |
| Thioacetamide Coupling | Thioacetic acid, EDCl/HOBt, DCM, RT | Attach thioacetamide | Use inert atmosphere (N₂) to prevent oxidation |
| Ethoxyphenyl Addition | 4-ethoxyaniline, DCC, DMAP, THF | Final amide bond formation | Optimize stoichiometry to minimize unreacted intermediates |
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- 1H/13C NMR : Assign peaks for ethoxyphenyl (δ 6.8–7.2 ppm), pyrrolopyrimidine protons (δ 8.1–8.5 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) matching theoretical mass (e.g., m/z ~508) .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding patterns (SHELX refinement recommended) .
| Technique | Critical Data Points | Significance |
|---|---|---|
| 1H NMR | Integration ratios, coupling constants | Verify substituent stoichiometry |
| HPLC | Retention time, peak symmetry | Assess purity (>95%) |
| XRD | R-factor (<0.05), bond lengths/angles | Confirm 3D conformation |
Q. What initial biological screening assays are recommended to evaluate therapeutic potential?
- Kinase Inhibition Assays : Test against CDK2 or EGFR using fluorescence-based assays (IC50 determination) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure EC50 .
- Solubility Studies : Use shake-flask method with PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?
Systematically modify substituents and compare bioactivity:
- Ethoxyphenyl → Fluorophenyl : Assess impact on target binding via SPR (surface plasmon resonance) .
- Isopropyl → Cyclopropyl : Evaluate hydrophobic interactions using molecular docking (AutoDock Vina) .
- Thioether → Sulfone : Test oxidative stability and potency in enzymatic assays .
| Substituent | Position | Bioactivity Impact | Reference |
|---|---|---|---|
| Ethoxy | Aromatic ring | Enhances solubility and membrane permeability | |
| Isopropyl | Pyrrolopyrimidine | Stabilizes hydrophobic binding pocket | |
| Thio linkage | Core attachment | Modulates electronic effects on reactivity |
Q. What strategies elucidate the compound’s mechanism of action, particularly for enzyme targets?
- Crystallographic Studies : Co-crystallize with CDK2 to identify binding motifs (SHELXL refinement) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters .
- Kinetic Assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
Q. How should researchers address contradictory findings in biological activity data?
- Variable Assay Conditions : Standardize buffer pH, ionic strength, and ATP concentration in kinase assays .
- Purity Verification : Re-characterize batches via HPLC and NMR to rule out impurities .
- Structural Confirmation : Revisit X-ray data to check for conformational polymorphisms .
Q. What role do computational tools play in predicting target interactions?
- Molecular Docking : Use AutoDock or MOE to model binding poses with CDK2 (PDB: 1H1S) .
- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
- QSAR Modeling : Corrogate substituent electronegativity with IC50 values (Sybyl-X) .
Q. How is single-crystal XRD used to resolve 3D structure, and what refinement challenges arise?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data .
- Refinement Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
